Cas no 60106-90-3 (rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine)

rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine structure
60106-90-3 structure
Product Name:rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine
CAS No:60106-90-3
Molecular Formula:C10H13N
Molecular Weight:147.21692
CID:1618094
PubChem ID:11182686

rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine Properties

Names and Identifiers

    • Cyclopropanamine, N-methyl-2-phenyl-, (1R,2S)-rel-
    • rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine
    • SCHEMBL1026525
    • rel-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine
    • 728856-48-2
    • QJNGEXCJXPQCPA-VHSXEESVSA-N
    • 60106-90-3
    • trans-N-methyl-2-phenylcyclopropanamine
    • (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine
    • EN300-1440014
    • trans-(+/-)-Methyl-(2-phenyl-cyclopropyl)-amine
    • EN300-2506978
    • InChIKey: QJNGEXCJXPQCPA-VHSXEESVSA-N
    • Inchi: InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-,10+/m0/s1
    • SMILES: CNC1CC1C2=CC=CC=C2

Computed Properties

  • Exact Mass: 147.104799419g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 147.104799419g/mol
  • Heavy Atom Count: 11
  • Complexity: 127
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12Ų

rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1440014-1.0g
rac-(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine
60106-90-3
1.0g
$1057.0 2023-07-10

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